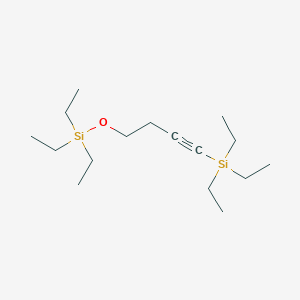
1-(2,4-Dimethylpentan-3-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylpentan-3-yl)piperazine, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP belongs to the class of piperazine derivatives and is widely used as a nitrification inhibitor in agriculture.
科学研究应用
1-(2,4-Dimethylpentan-3-yl)piperazine has been extensively studied for its potential applications in agriculture. It is commonly used as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. 1-(2,4-Dimethylpentan-3-yl)piperazine inhibits the activity of nitrosomonas and nitrobacter bacteria, which are responsible for converting ammonium to nitrate in the soil. By inhibiting the nitrification process, 1-(2,4-Dimethylpentan-3-yl)piperazine can increase the efficiency of nitrogen uptake by plants, leading to higher crop yields and reduced environmental pollution.
1-(2,4-Dimethylpentan-3-yl)piperazine has also been studied for its potential applications in medicine. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 1-(2,4-Dimethylpentan-3-yl)piperazine has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
作用机制
1-(2,4-Dimethylpentan-3-yl)piperazine inhibits the activity of nitrosomonas and nitrobacter bacteria by binding to their enzymes and disrupting the nitrification process. In addition, 1-(2,4-Dimethylpentan-3-yl)piperazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects:
1-(2,4-Dimethylpentan-3-yl)piperazine has been shown to have a low toxicity profile and is generally considered safe for use in agriculture. However, studies have shown that 1-(2,4-Dimethylpentan-3-yl)piperazine can cause changes in soil microbial communities, which may have long-term effects on soil health and nutrient cycling.
实验室实验的优点和局限性
1-(2,4-Dimethylpentan-3-yl)piperazine is a relatively stable compound and can be easily synthesized in the lab. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, 1-(2,4-Dimethylpentan-3-yl)piperazine's potential effects on soil microbial communities may need to be taken into account when designing experiments.
未来方向
There are several areas of research that could benefit from further investigation into 1-(2,4-Dimethylpentan-3-yl)piperazine. These include:
1. Developing new synthesis methods for 1-(2,4-Dimethylpentan-3-yl)piperazine that are more efficient and environmentally friendly.
2. Investigating the potential use of 1-(2,4-Dimethylpentan-3-yl)piperazine as a drug delivery system for the treatment of neurological disorders.
3. Studying the long-term effects of 1-(2,4-Dimethylpentan-3-yl)piperazine on soil microbial communities and nutrient cycling.
4. Investigating the potential use of 1-(2,4-Dimethylpentan-3-yl)piperazine as a biocide for the control of bacterial infections.
5. Developing new formulations of 1-(2,4-Dimethylpentan-3-yl)piperazine that are more soluble in water and easier to work with in lab experiments.
Conclusion:
1-(2,4-Dimethylpentan-3-yl)piperazine is a compound with significant potential in various fields, including agriculture and medicine. Its ability to inhibit nitrification in soil has led to its widespread use as a nitrification inhibitor, while its antimicrobial properties make it a promising candidate for the development of new drugs and biocides. Further research into 1-(2,4-Dimethylpentan-3-yl)piperazine's synthesis, mechanism of action, and potential applications could lead to new discoveries and innovations in these fields.
合成方法
1-(2,4-Dimethylpentan-3-yl)piperazine can be synthesized by reacting 1-bromo-2,4-dimethylpentane with piperazine in the presence of a base such as potassium carbonate. The reaction occurs through a nucleophilic substitution mechanism, resulting in the formation of 1-(2,4-Dimethylpentan-3-yl)piperazine as the final product.
属性
CAS 编号 |
178613-30-4 |
|---|---|
产品名称 |
1-(2,4-Dimethylpentan-3-yl)piperazine |
分子式 |
C11H24N2 |
分子量 |
184.32 g/mol |
IUPAC 名称 |
1-(2,4-dimethylpentan-3-yl)piperazine |
InChI |
InChI=1S/C11H24N2/c1-9(2)11(10(3)4)13-7-5-12-6-8-13/h9-12H,5-8H2,1-4H3 |
InChI 键 |
GVJNBTSKKGNINR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)N1CCNCC1 |
规范 SMILES |
CC(C)C(C(C)C)N1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



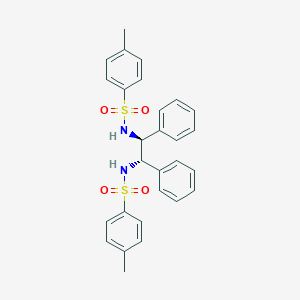
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)
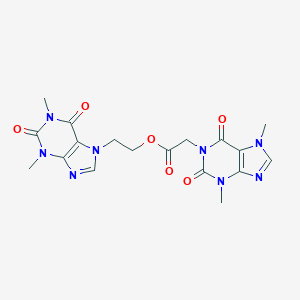
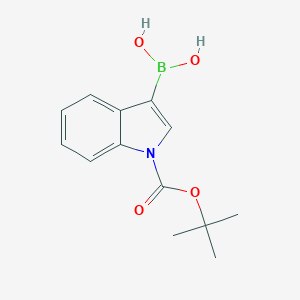
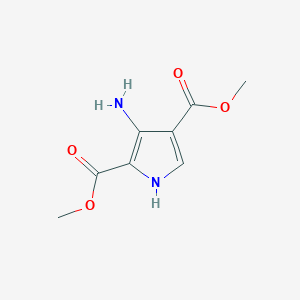
![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
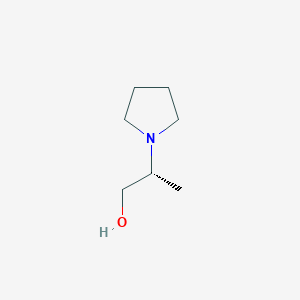
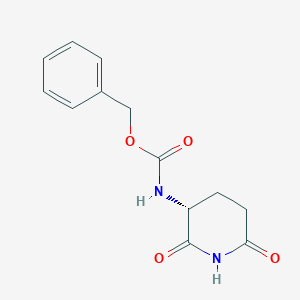
![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)

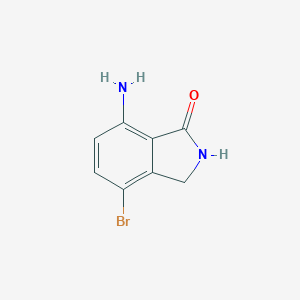
![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)

